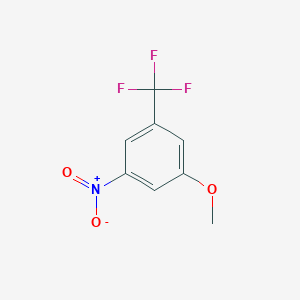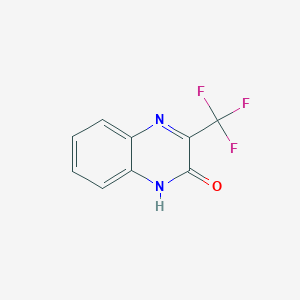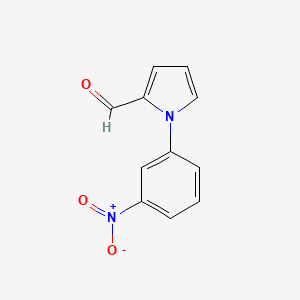
3-Methoxy-5-nitrobenzotrifluoride
Vue d'ensemble
Description
3-Methoxy-5-nitrobenzotrifluoride is a useful research compound. Its molecular formula is C8H6F3NO3 and its molecular weight is 221.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
3-Methoxy-5-nitrobenzotrifluoride is involved in various synthesis processes. For example, it undergoes a Knoevenagel reaction with malonic acid, leading to the synthesis of complex compounds like 3-methoxy-5-nitrocinnamic acid. These compounds have been tested for their antibacterial and antioxidant activities, highlighting their potential in pharmaceutical applications. In particular, (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives have shown significant antibacterial properties against certain bacteria, though they did not exhibit antifungal activity. The compounds also displayed antioxidant properties, which were further supported by docking studies (Rashmi et al., 2014).
Material Science and Chemistry
This compound is also relevant in material science. For example, it is used in the synthesis of novel spirobenzoselenazolinobenzopyrans, which undergo structural changes when exposed to light. These changes have been characterized by spectroscopic studies, showing potential applications in the field of photochemistry and materials science (HiranoMasafumi et al., 1991).
Environmental and Analytical Applications
In environmental science, this compound derivatives have been used in sensing nitroaromatic compounds, which are essential in explosives. For instance, CdSe quantum dots capped with PAMAM-G(4) dendrimer were synthesized and used for detecting trace amounts of nitroaromatic compounds, including 3-methoxy-4-nitrobenzoic acid. These compounds can significantly quench the fluorescence intensity of the nanocomposite, indicating their potential use in environmental monitoring and public security (Algarra et al., 2011).
Mécanisme D'action
Target of Action
Unfortunately, the specific targets of 3-Methoxy-5-nitrobenzotrifluoride This compound may be used in chemical synthesis , but its biological targets, if any, are currently unknown.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented
Safety and Hazards
3-Methoxy-5-nitrobenzotrifluoride is classified as a skin corrosive and causes serious eye damage . It is recommended to avoid breathing its dust, to ensure adequate ventilation, and to wear personal protective equipment including eye and face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water and seek medical attention .
Analyse Biochimique
Biochemical Properties
3-Methoxy-5-nitrobenzotrifluoride plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in oxidative reactions. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular proteins and nucleic acids . These interactions can result in modifications of the biomolecules, affecting their function and activity.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes changes in the activity of enzymes involved in metabolic pathways, which can result in altered levels of metabolites. Additionally, this compound can induce oxidative stress in cells, leading to cellular damage and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity . For example, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modify proteins and DNA. These modifications can result in changes in gene expression and cellular function. Additionally, the trifluoromethyl group in this compound can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and membrane-bound proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative cellular damage and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. High doses of this compound can induce oxidative stress, inflammation, and tissue damage in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can interact with other cellular components, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in detoxification pathways, such as glutathione S-transferase, which can modulate the compound’s toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transporters and binding proteins may also play a role in the cellular uptake and distribution of this compound. Once inside the cell, the compound can localize to specific organelles, such as the mitochondria, where it can exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, the presence of a methoxy group can facilitate the compound’s localization to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, this compound can accumulate in the nucleus, where it can affect gene expression and DNA repair processes.
Propriétés
IUPAC Name |
1-methoxy-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-3-5(8(9,10)11)2-6(4-7)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPVPJVRLLHBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334403 | |
| Record name | 3-Methoxy-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-79-0 | |
| Record name | 3-Methoxy-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-5-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)



![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)





